molecular formula C13H14N2O5 B5195603 methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate

methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate

Cat. No. B5195603
M. Wt: 278.26 g/mol
InChI Key: UVXBSXLPWBAFPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate, also known as MNOB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a bioactive molecule. MNOB belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate is not fully understood, but it is believed to involve the inhibition of various cellular pathways. methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory mediators such as prostaglandins and leukotrienes. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to induce apoptosis in cancer cells and inhibit the growth of microbial strains. methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has also been found to exhibit neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate exhibits a range of biological activities, making it a useful tool for studying various cellular pathways. However, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate also has some limitations. It is a synthetic compound and may not accurately represent the biological activity of natural compounds. Additionally, the mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate is not fully understood, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate. One area of interest is the development of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate derivatives with improved biological activity. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate and its potential as a therapeutic agent. Further research is also needed to investigate the potential use of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate in the treatment of various diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a bioactive molecule. It exhibits a range of biochemical and physiological effects and has been found to have potential as a therapeutic agent. However, further research is needed to fully understand the mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate and its potential applications.

Synthesis Methods

Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate can be synthesized through a multistep process involving the reaction of 3-nitro-2-piperidinone with methyl 4-bromobenzoate. The reaction is carried out in the presence of a suitable base and a catalyst to yield the final product. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been extensively studied for its potential as a bioactive molecule. It has been found to exhibit a range of biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to exhibit antibacterial and antifungal activities against a range of microbial strains.

properties

IUPAC Name

methyl 4-(3-nitro-6-oxopiperidin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-20-13(17)9-4-2-8(3-5-9)12-10(15(18)19)6-7-11(16)14-12/h2-5,10,12H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXBSXLPWBAFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203533
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.